Allyl chloroformate (CAS 2937-50-0) is a highly reactive primary alkyl chloroformate widely utilized in organic and peptide synthesis to install the allyloxycarbonyl (Alloc) protecting group. As a liquid reagent with a density of 1.134 g/mL, it offers moderate thermal stability—falling between highly stable aryl chloroformates and more labile secondary or tertiary derivatives. Its primary procurement value lies in its ability to provide an amine protecting group that is completely orthogonal to standard acidic and basic cleavage conditions, making it an indispensable precursor for the synthesis of complex, multi-functionalized molecules [1].
Substituting Allyl chloroformate with common alternatives like Benzyl chloroformate (Cbz-Cl) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) fundamentally alters downstream deprotection chemistry, often leading to synthetic failure in complex molecules. Cbz groups typically require catalytic hydrogenolysis (H2/Pd) or strong acids (HBr/AcOH) for removal, which quantitatively reduces alkynes and alkenes or destroys acid-sensitive moieties. Fmoc groups require basic conditions (e.g., piperidine), which can trigger side reactions in base-sensitive substrates. In contrast, the Alloc group installed by Allyl chloroformate is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger, preserving reducible and pH-sensitive functional groups that would be destroyed by generic substitutes [1].
Allyl chloroformate installs the Alloc protecting group, which is cleaved under neutral conditions using catalytic Pd(PPh3)4 and a nucleophilic scavenger (e.g., phenylsilane), preserving reducible functional groups. In contrast, Benzyl chloroformate (Cbz-Cl) installs a Cbz group requiring catalytic hydrogenolysis (H2, Pd/C) or strong acids, which reduces alkenes/alkynes or degrades acid-sensitive moieties. Studies in complex macrocyclic peptide synthesis demonstrate that Alloc removal proceeds in high yields without affecting orthogonal groups or reducible double bonds, whereas Cbz deprotection is incompatible with such reducible moieties[1].
| Evidence Dimension | Cleavage condition compatibility with reducible groups |
| Target Compound Data | Alloc (from Allyl chloroformate): Cleaved by Pd(0) at neutral pH; preserves alkenes/alkynes |
| Comparator Or Baseline | Cbz (from Benzyl chloroformate): Cleaved by H2/Pd-C; reduces alkenes/alkynes |
| Quantified Difference | 100% preservation of reducible groups with Alloc vs. quantitative reduction/degradation with Cbz |
| Conditions | Pd(PPh3)4/scavenger vs. H2/Pd-C in complex peptide synthesis |
Essential for procuring a protecting group reagent when the target molecule contains easily reducible or acid-sensitive functional groups.
In automated Solid-Phase Peptide Synthesis (SPPS), Allyl chloroformate provides a protecting group that is completely stable to both 20% piperidine (used for Fmoc removal) and 95% trifluoroacetic acid (used for Boc/tBu removal and resin cleavage). Comparatively, standard Fmoc and Boc groups are quantitatively cleaved under these basic and acidic conditions, respectively. This absolute orthogonality allows the Alloc group to be selectively removed on-resin using Pd(0) catalysts to enable site-specific side-chain modifications—such as lactam bridge formation or fluorophore conjugation—without premature cleavage of the peptide from the resin[1].
| Evidence Dimension | Stability to standard SPPS cleavage cocktails |
| Target Compound Data | Alloc group: 100% stable to 20% piperidine and 95% TFA |
| Comparator Or Baseline | Fmoc group: 0% stable to 20% piperidine; Boc group: 0% stable to 95% TFA |
| Quantified Difference | Complete stability of Alloc under conditions that quantitatively cleave Fmoc and Boc |
| Conditions | Standard SPPS cycles (20% piperidine in DMF; 95% TFA) |
Allows chemists to design highly branched or cyclic peptides by providing a reliable, independently addressable deprotection axis.
Allyl chloroformate is a liquid at room temperature (boiling point 109 °C, density 1.134 g/mL), whereas alternative orthogonal protecting group reagents like Fmoc-Cl (melting point 50–54 °C) present handling challenges as solids. The liquid state of Allyl chloroformate allows for precise volumetric metering via syringe pumps in automated synthesizers and continuous flow reactors. This eliminates the need for pre-dissolution steps required for solid reagents like Fmoc-Cl, preventing line-clogging issues and streamlining continuous industrial processing .
| Evidence Dimension | Physical state and automated handling at 20 °C |
| Target Compound Data | Allyl chloroformate: Liquid (bp 109 °C); enables direct volumetric pumping |
| Comparator Or Baseline | Fmoc-Cl: Solid (mp 50–54 °C); requires pre-dissolution |
| Quantified Difference | Elimination of dissolution solvent volumes and prevention of line-clogging in automated systems |
| Conditions | Room temperature automated synthesis or continuous flow processing |
Streamlines industrial scale-up and automated synthesis by enabling direct, clog-free liquid metering.
Ideal for synthesizing macrocyclic peptides where side-chain amines must be selectively unmasked using Pd(PPh3)4 while the peptide remains anchored to the resin via acid-labile linkers[1].
The preferred protecting group reagent when the target pharmaceutical intermediate contains alkenes, alkynes, or easily reducible functional groups that would be destroyed by the catalytic hydrogenation required for Cbz removal[2].
Selected over solid reagents like Fmoc-Cl in continuous flow manufacturing due to its liquid state, allowing for direct, clog-free pumping and precise stoichiometric control .
Flammable;Corrosive;Acute Toxic